1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a benzothiazole ring substituted with difluorine atoms, a piperazine ring, and a dimethylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step procedures. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the difluorine atoms. The piperazine ring is then attached to the benzothiazole moiety, and finally, the dimethylpropanone group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole ring and piperazine moiety allow the compound to bind to enzymes or receptors, influencing their activity. The difluorine atoms and dimethylpropanone group further modulate the compound’s properties and interactions . These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-piperidinyl]-1,3,3-trimethylurea: This compound shares a similar benzothiazole and piperazine structure but differs in the attached functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a benzothiazole ring and piperazine moiety but have different substituents and applications.
Uniqueness
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluorine atoms enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c1-16(2,3)14(22)20-4-6-21(7-5-20)15-19-13-11(18)8-10(17)9-12(13)23-15/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQWTUVAQDPTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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